molecular formula C22H19F2N3O4S B609072 Mivebresib CAS No. 1445993-26-9

Mivebresib

Numéro de catalogue B609072
Numéro CAS: 1445993-26-9
Poids moléculaire: 459.4678
Clé InChI: RDONXGFGWSSFMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

  • Application in Oncology

  • Application in Drug Design

    • Summary of the Application : BET proteins are linked to cancer progression due to their interaction with numerous cellular proteins including chromatin-modifying factors, transcription factors, and histone modification enzymes .
    • Methods of Application : Current approaches targeting BET proteins for cancer therapy rely on acetylation mimics to block the bromodomains from binding chromatin .
    • Results : The design of bivalent BET inhibitors, kinase and BET dual inhibitors, BET protein proteolysis-targeting chimeras (PROTACs), and Brd4-selective inhibitors are discussed .
  • Application in Treatment of Synovial Sarcoma

    • Summary of the Application : Synovial sarcoma (SS), a rare subtype of soft-tissue sarcoma distinguished by expression of the fusion gene SS18-SSX, predominantly affects the extremities of young patients .
    • Methods of Application : Given the established role of SS18-SSX in epigenetic regulation, researchers focused on the therapeutic potential of BET inhibitors .
    • Results : The investigation is ongoing, and the results are not yet available .

Safety And Hazards

Propriétés

IUPAC Name

N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDONXGFGWSSFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mivebresib

CAS RN

1445993-26-9
Record name Mivebresib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445993269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIVEBRESIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR86R11J7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of N-(4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)-N-(ethylsulfonyl)ethanesulfonamide (5.3 g, 7.5 mmol), potassium hydroxide (8.43 g, 150 mmol), and N,N,N-trimethylhexadecan-1-aminium bromide (0.137 g, 0.375 mmol) in tetrahydrofuran (60 mL) and water (30 mL) was heated at 90° C. for 16 hours. Tetrahydrofuran was removed under reduced pressure, and the residue was partitioned between water and ethyl acetate. The aqueous layer was neutralized to pH=7 using 10% HCl. The aqueous layer was then extracted with ethyl acetate. The combined organic layers were washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (silica gel, ethyl acetate). The desired fractions were combined and concentrated. The residue was triturated with 20 mL of acetonitrile to provide N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide Form I (2.82 g, 82% yield). 1H NMR (300 MHz, DMSO-d6) δ 1.23 (t, J=7.3 Hz, 3H), 3.11 (q, J=7.3 Hz, 2H), 3.53 (s, 3H), 6.27-6.22 (m, 1H), 6.91 (d, J=8.7 Hz, 1H), 7.13-6.93 (m, 2H), 7.19 (dd, J=8.8, 2.7 Hz, 1H), 7.32-7.25 (m, 2H), 7.42-7.31 (m, 2H), 9.77 (s, 1H), 12.04 (bs, 1H). MS (ESI+) m/z 460.1 (M+H)+.
Name
N-(4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)-N-(ethylsulfonyl)ethanesulfonamide
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
0.137 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Citations

For This Compound
10
Citations
SA Piha-Paul, JC Sachdev, M Barve, P LoRusso… - Clinical Cancer …, 2019 - AACR
… mivebresib in patients with advanced solid tumors and an expansion cohort with relapsed/refractory prostate cancer. We established the mivebresib … development of mivebresib for …
Number of citations: 117 aacrjournals.org
VH Masand, MK Patil, NNE El-Sayed, MEA Zaki… - Journal of Molecular …, 2021 - Elsevier
ABBV-075 (Mivebresib) analogues were reported to have BET family bromodomain binding affinity Ki in nano-molar (nM) range (0.8 to 3000 nM). But future optimizations are required to …
Number of citations: 6 www.sciencedirect.com
G Borthakur, O Odenike, I Aldoss, DA Rizzieri… - Cancer, 2021 - Wiley Online Library
… of the pan‐BET inhibitor mivebresib as monotherapy (MIV‐… mivebresib were determined in patients with relapsed/refractory AML (ClinicalTrials.gov identifier NCT02391480). Mivebresib …
KF McDaniel, L Wang, T Soltwedel… - Journal of medicinal …, 2017 - ACS Publications
The development of bromodomain and extraterminal domain (BET) bromodomain inhibitors and their examination in clinical studies, particularly in oncology settings, has garnered …
Number of citations: 124 pubs.acs.org
J Mascarenhas, R Saab, D Brackman, DA Modi… - Blood, 2020 - Elsevier
… mivebresib. Segment B: BETi-naïve patients currently receiving Rux will receive ABBV-744 or mivebresib … naïve patients will receive ABBV-744 or mivebresib plus Nav; Segment D: JAKi-…
Number of citations: 3 www.sciencedirect.com
DH Albert, NC Goodwin, AM Davies, J Rowe, G Feuer… - in vivo, 2022 - iv.iiarjournals.org
… For the PDX pharmacology studies, patient samples were obtained from subjects entering AbbVie’s M14-546 Phase I study for patients receiving either mivebresib as monotherapy or in …
Number of citations: 3 iv.iiarjournals.org
E Ward, A Blümel, E Conroy, G Cremin, B Gao… - Cancer Research, 2022 - AACR
… In particular the BET inhibitors JQ1 and Mivebresib had the highest potency, these BET inhibitors were selected for further research. Next, a multi-omics approach merging RNA-…
Number of citations: 0 aacrjournals.org
Y Xu, Z Lei, J Zhu, L Wan - Biochemical and Biophysical Research …, 2022 - Elsevier
… mivebresib and PZ703b. In addition, knockdown of Bim also inhibited the cell death induced by mivebresib/… In summary, our findings reveal that the combination treatment of mivebresib …
Number of citations: 2 www.sciencedirect.com
X He, L Jiang, L Hu, P Du, M Zhu, H Wu, M Zhao… - International …, 2023 - Elsevier
… In this study, we investigated the effects of Mivebresib, a BRD4 inhibitor, on pristane-induced DAH in C57BL/6J mice. Our results indicate that Mivebresib effectively protected the mice …
Number of citations: 2 www.sciencedirect.com
O Odenike, JE Wolff, G Borthakur, IT Aldoss, D Rizzieri… - 2019 - ascopubs.org
7030 Background: Bromodomain and extra-terminal (BET) proteins bind to acetyllysines and upregulate oncogenic target genes. Mivebresib (ABBV-075) is a pan-BET inhibitor with …
Number of citations: 11 ascopubs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.